molecular formula C10H11NO B6324832 (3-Ethyl-phenoxy)-acetonitrile CAS No. 91900-44-6

(3-Ethyl-phenoxy)-acetonitrile

Cat. No.: B6324832
CAS No.: 91900-44-6
M. Wt: 161.20 g/mol
InChI Key: NZLAJDZMEDIAAK-UHFFFAOYSA-N
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Description

(3-Ethyl-phenoxy)-acetonitrile is an organic compound characterized by the presence of an ethyl group attached to the phenoxy ring and a nitrile group attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-phenoxy)-acetonitrile typically involves the reaction of 3-ethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Ethylphenol+ChloroacetonitrileK2CO3,RefluxThis compound\text{3-Ethylphenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Ethylphenol+ChloroacetonitrileK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-phenoxy)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-Ethyl-phenoxy)-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethyl-phenoxy)-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The phenoxy ring can undergo various modifications, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylphenol: A precursor in the synthesis of (3-Ethyl-phenoxy)-acetonitrile.

    (3-Ethyl-phenoxy)-acetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the ethyl group and the nitrile group, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(3-ethylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLAJDZMEDIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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